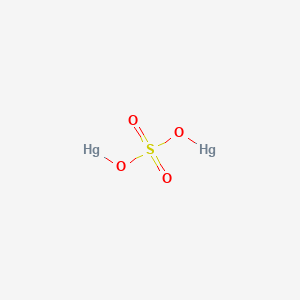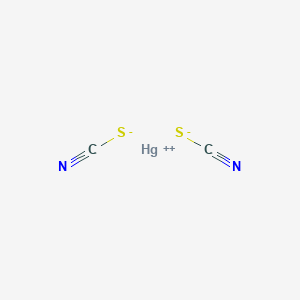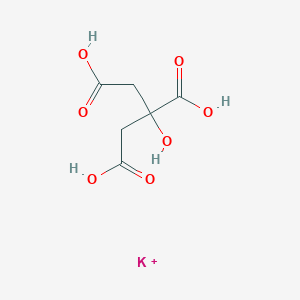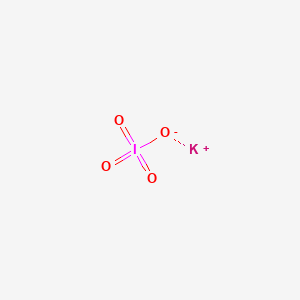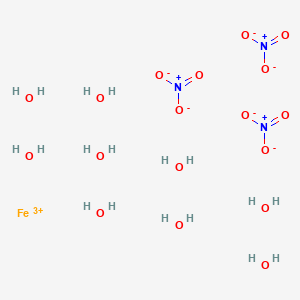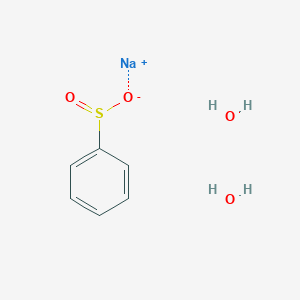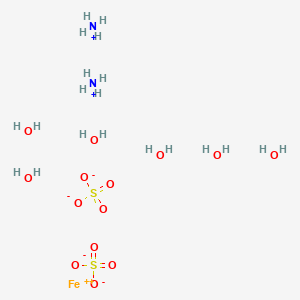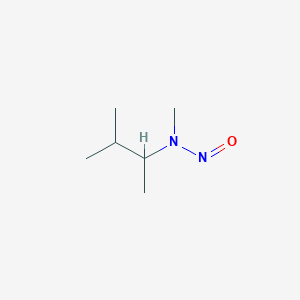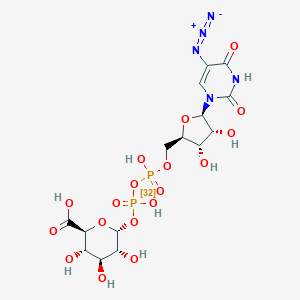
5-Azido-udp-glucuronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Azido-udp-glucuronic acid (5-Azido-UDP-GlcA) is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This molecule is structurally similar to UDP-glucuronic acid, which is an essential substrate for the biosynthesis of glycosaminoglycans, proteoglycans, and other complex carbohydrates. However, the azide group in 5-Azido-UDP-GlcA makes it a valuable tool for studying the biosynthesis, metabolism, and function of these carbohydrates.
Mecanismo De Acción
The mechanism of action of 5-Azido-UDP-GlcA is based on its structural similarity to UDP-GlcA. Like UDP-GlcA, 5-Azido-UDP-GlcA can be incorporated into the biosynthesis of GAGs and proteoglycans by glycosyltransferases. The azide group in 5-Azido-UDP-GlcA can then be selectively labeled with a fluorescent or biotinylated probe using click chemistry. This labeling allows researchers to track the biosynthesis and metabolism of GAGs and proteoglycans in living cells and tissues.
Efectos Bioquímicos Y Fisiológicos
5-Azido-UDP-GlcA has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used exclusively for scientific research purposes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Azido-UDP-GlcA in lab experiments are numerous. This molecule is a valuable tool for studying the biosynthesis, metabolism, and function of GAGs and proteoglycans. The azide group in 5-Azido-UDP-GlcA allows for selective labeling of these carbohydrates with fluorescent or biotinylated probes, which can be used for imaging and biochemical assays. Additionally, 5-Azido-UDP-GlcA is stable and can be stored for extended periods, making it a convenient reagent for lab experiments.
The limitations of using 5-Azido-UDP-GlcA in lab experiments are primarily related to its synthesis and availability. This molecule is not commercially available and must be synthesized in the lab, which can be time-consuming and challenging. Additionally, the synthesis of 5-Azido-UDP-GlcA requires specialized equipment and expertise, which may limit its use in some labs.
Direcciones Futuras
The potential applications of 5-Azido-UDP-GlcA in scientific research are vast, and many future directions are possible. One area of research that could benefit from the use of this molecule is the study of the role of GAGs and proteoglycans in disease. By labeling these carbohydrates with 5-Azido-UDP-GlcA, researchers could track their biosynthesis and metabolism in disease models, potentially leading to new insights into the mechanisms of disease.
Another area of research that could benefit from the use of 5-Azido-UDP-GlcA is the development of new imaging techniques. By labeling GAGs and proteoglycans with fluorescent or biotinylated probes, researchers could visualize these carbohydrates in living cells and tissues, potentially leading to new diagnostic and therapeutic approaches.
In conclusion, 5-Azido-UDP-GlcA is a valuable tool for studying the biosynthesis, metabolism, and function of GAGs and proteoglycans. Its structural similarity to UDP-GlcA allows for selective labeling of these carbohydrates with fluorescent or biotinylated probes, making it a versatile reagent for lab experiments. While its synthesis and availability may limit its use in some labs, the potential applications of 5-Azido-UDP-GlcA in scientific research are vast, and many future directions are possible.
Métodos De Síntesis
The synthesis of 5-Azido-UDP-GlcA involves the modification of UDP-GlcA through a series of chemical reactions. The starting material for this synthesis is UDP-glucuronic acid, which is commercially available or can be synthesized from glucose. The azide group is then introduced into the molecule using azidotrimethylsilane and trifluoroacetic acid. The final product is purified using ion-exchange chromatography.
Aplicaciones Científicas De Investigación
5-Azido-UDP-GlcA has numerous applications in scientific research. One of the primary uses of this molecule is to study the biosynthesis of glycosaminoglycans (GAGs) and proteoglycans. These complex carbohydrates play essential roles in many biological processes, including cell adhesion, signaling, and tissue development. By labeling GAGs and proteoglycans with 5-Azido-UDP-GlcA, researchers can track their biosynthesis and metabolism in living cells and tissues.
Propiedades
Número CAS |
137528-00-8 |
|---|---|
Nombre del producto |
5-Azido-udp-glucuronic acid |
Fórmula molecular |
C15H21N5O18P2 |
Peso molecular |
622.3 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxy(32P)phosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H21N5O18P2/c16-19-18-3-1-20(15(29)17-11(3)26)12-8(24)5(21)4(35-12)2-34-39(30,31)38-40(32,33)37-14-9(25)6(22)7(23)10(36-14)13(27)28/h1,4-10,12,14,21-25H,2H2,(H,27,28)(H,30,31)(H,32,33)(H,17,26,29)/t4-,5-,6+,7+,8-,9-,10+,12-,14-/m1/s1/i40+1 |
Clave InChI |
ZNOHGZBJCYOZKN-NQZRZOHOSA-N |
SMILES isomérico |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[32P](=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O)N=[N+]=[N-] |
SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O)N=[N+]=[N-] |
SMILES canónico |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O)N=[N+]=[N-] |
Sinónimos |
5-azido-UDP-glucuronic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B147998.png)
